N-(Trifluoroacetyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group.
Mechanism of Action
Target of Action
N-Trifluoroacetyltryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in tryptophan metabolism . .
Mode of Action
It has been studied as an inhibitor binding to chymotrypsin, a digestive enzyme, using 19f nmr spectroscopy . The interaction of N-Trifluoroacetyltryptophan with its targets likely involves noncovalent interactions such as electrostatic and hydrophobic ones, as well as π-π, π-cation, π-anion, and π-ion pair interactions .
Biochemical Pathways
Tryptophan and its derivatives are involved in several biochemical pathways. Tryptophan metabolism occurs locally in the gut, with about 5% metabolized by gut microbes . Three major tryptophan metabolic pathways are serotonin, indole, kynurenine, and related derivatives . .
Result of Action
It has been studied for its inhibitory effects on chymotrypsin . The results of these interactions could potentially influence various physiological processes, given the role of tryptophan and its derivatives in the body.
Action Environment
The action of N-Trifluoroacetyltryptophan can be influenced by various environmental factors. For instance, pH can affect the binding of inhibitors like N-Trifluoroacetyltryptophan to their targets . Additionally, the gut microbiome can influence the metabolism of tryptophan and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trifluoroacetyl)-L-tryptophan can be synthesized through the reaction of tryptophan with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of tryptophan, forming the N-trifluoroacetyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The trifluoroacetyl group can be reduced to yield tryptophan.
Substitution: The trifluoroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Tryptophan.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
N-(Trifluoroacetyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to mimic natural amino acids.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of peptides and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
N-acetyltryptophan: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
N-formyltryptophan: Contains a formyl group instead of a trifluoroacetyl group.
N-benzoyltryptophan: Features a benzoyl group in place of the trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-tryptophan is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKHZTZDMCZNE-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?
A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.